2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride
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Overview
Description
The compound “2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of these rings suggests that this compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The diazepane ring can exist in various conformations, while the pyridine ring is planar due to the sp2 hybridization of the carbon and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the presence of functional groups, and its stereochemistry .Scientific Research Applications
- Suvorexant is a dual orexin receptor antagonist used to treat primary insomnia. By blocking orexin receptors, it regulates sleep-wake cycles and promotes better sleep quality .
- Suvorexant derivatives, such as Ripasudil , have potential in glaucoma treatment. Ripasudil is derived from Fasudil, a Rho-associated kinase inhibitor, and its 1,4-diazepane core contributes to its efficacy .
- Researchers have developed an enzymatic intramolecular asymmetric reductive amination method using imine reductases (IREDs). Suvorexant serves as a precursor for chiral 1,4-diazepanes, which are essential building blocks in pharmaceutical synthesis .
- While not directly related to Suvorexant, the synthesis of 1,4-diazepanes (like Suvorexant) can inspire novel compounds. Researchers have explored 1,4-diazepane derivatives for their potential anticancer properties .
- Although not yet directly tested with Suvorexant, indole derivatives (structurally related to 1,4-diazepanes) have shown anti-HIV activity. Molecular docking studies could explore Suvorexant’s potential in this context .
- Suvorexant’s unique 1,4-diazepane scaffold provides opportunities for designing new drugs. Researchers can modify its structure to create analogs with improved pharmacological properties .
Sleep Disorders and Insomnia Treatment
Glaucoma and Ocular Hypertension
Chiral Amine Synthesis
Cancer Research
Anti-HIV Drug Development
Drug Discovery and Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-15-5-2-6-16(8-7-15)12-9-11(10-13)3-4-14-12;;/h3-4,9H,2,5-8H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKHETDJVZIIKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=CC(=C2)C#N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride |
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